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Compound of Interest

3"-Fluoro-3-(3-
Compound Name:

fluorophenyl)propiophenone
CAS No.: 898789-14-5

Cat. No.: B1327611

Get Quote

\ J

A Senior Application Scientist's Guide to Structural Elucidation

This document provides an in-depth guide to the spectroscopic characterization of 3'-Fluoro-3-
(3-fluorophenyl)propiophenone (CAS 898789-14-5). As experimental spectra for this specific
molecule are not widely available in public databases, this guide leverages foundational
spectroscopic principles and data from analogous structures to present a predictive but
technically sound analysis. This approach is designed to equip researchers, scientists, and
drug development professionals with the framework to identify and characterize this and similar
fluorinated ketones.

Compound Profile:
o IUPAC Name: 1-(3-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
e Molecular Formula: CisH12F20

¢ Molecular Weight: 246.26 g/mol [1]
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e Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen
framework of a molecule. For a compound with two distinct, substituted aromatic rings and a
flexible propyl chain, both *H and 3C NMR are indispensable for unambiguous structural
confirmation. The presence of fluorine introduces characteristic coupling (J-coupling) with
nearby carbon and proton nuclei, which is a key diagnostic feature.[2]

Predicted *H NMR Spectral Data (500 MHz, CDClIs3)

The *H NMR spectrum is anticipated to show distinct regions for the aromatic protons and the
aliphatic chain protons. The chemical shifts are influenced by the electron-withdrawing nature
of the carbonyl group and the fluorine atoms.
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Predicted
Chemical Shift

(3) ppm

Predicted
Multiplicity

) ) Rationale &
Integration Assignment )
Expert Insights

~7.85-7.75 ddd

Located ortho to
the C=0 group,
this proton is
significantly
deshielded. It will

1H H-2' show coupling to
H-4', H-6', and a
small through-
space coupling
to the fluorine at
C-3.

~ 7.50-7.40 m

Also ortho to the

C=0 group, its
1H H-6' grotip

chemical shift is

similar to H-2'.

~7.35-7.20 m

These protons
on the benzoyl
ring are less

2H H-4', H-5' affected by the
carbonyl and will
appear further

upfield.

~7.30-7.15 m

Aromatic proton
1H Ar-H on the second

fluorophenyl ring.

~ 7.00-6.85 m

Remaining three

aromatic protons
3H Ar-H

on the second

fluorophenyl ring.

~3.30 t,J=7.5Hz

2H -C(=0)-CHaz- These methylene

protons are
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adjacent to the
electron-
withdrawing
carbonyl group,
shifting them
downfield. They
appear as a
triplet due to
coupling with the
adjacent CH:z
group.

~3.10 t,J=7.5Hz 2H

-CH2-Ar

These methylene
protons are
adjacent to the
aromatic ring and
appear as a
triplet from
coupling to the

other CHz group.

Predicted **C NMR Spectral Data (125 MHz, CDCI3)

In a standard proton-decoupled 3C NMR experiment, each unique carbon environment

produces a singlet. However, due to 13C-1°F coupling, carbons near a fluorine atom will be split

into doublets. The magnitude of the coupling constant (1JCF, 2JCF, etc.) is highly diagnostic.[2]

[3]
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Predicted Chemical
Shift (&) ppm

Predicted Multiplicity
(C-F Coupling)

Assignment

Rationale & Expert
Insights

~198.5

d, 4JCF =2-4 Hz

C=0 (C-1)

The carbonyl carbon
is the most
deshielded. It will
exhibit a small doublet
splitting from the
fluorine at C-3".

~162.5

d, WJCF = 245 Hz

C-3

Carbon directly
bonded to fluorine
shows a very large
one-bond coupling
constant, a definitive

diagnostic feature.

~162.4

d, YJCF =245 Hz

C'3"

The second carbon
directly bonded to
fluorine. The chemical
shifts of the two C-F
carbons may be very

similar.

~138.0

d,2JCF=7-9 Hz

C-1

The ipso-carbon of the
benzoyl ring, coupled

to the fluorine at C-3".

~140.5

d, 2JCF =7-9 Hz

C_lu

The ipso-carbon of the
second fluorophenyl

ring.

~130.5-114.0

Multiple signals (some

as doublets)

Aromatic CH

The remaining 8
aromatic carbons will
appear in this range.
Those on the
fluorinated rings will
show varying degrees

of C-F coupling.
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Aliphatic carbon
~39.5 s -C(=0)-CHz- (C-2) adjacent to the

carbonyl group.

Aliphatic carbon
~34.0 S -CHz-Ar (C-3) adjacent to the phenyl

ring.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of
deuterated chloroform (CDCIls). Ensure tetramethylsilane (TMS) is included as an internal
standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.[4]

e H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of -2 to 12
ppm.[4]

o Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the TMS peak at 0.00 ppm and integrate all signals.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical Parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of O
to 220 ppm.[4]

o Processing: Apply Fourier transformation and reference the spectrum to the CDCIs solvent
peak (& = 77.16 ppm).
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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule. The spectrum provides direct evidence for the carbonyl group (C=0), aromatic
rings (C=C and C-H bonds), and the carbon-fluorine (C-F) bonds.

Predicted IR Absorption Bands
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Wavenumber )
Intensity
(cm™)

Vibration Type

Functional
Group
Assignment

Expert Insights

~ 3100-3000 Medium

C-H Stretch

Aromatic C-H

The presence of
peaks above
3000 cm~tis a
classic indicator
of sp2 hybridized
C-H bonds.

~ 2960-2850 Medium-Weak

C-H Stretch

Aliphatic C-H (-
CH2-)

These peaks
confirm the
presence of the

propyl chain.

~ 1690 Strong

C=0 Stretch

Aromatic Ketone

This is expected
to be a very
strong and sharp
absorption. Its
position is
characteristic of
a ketone
conjugated with

an aromatic ring.

~ 1600, 1585,

Medium-Strong
1480

C=C Stretch

Aromatic Ring

These multiple
sharp bands are
diagnostic for the

phenyl rings.
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The C-F stretch
is typically a very
strong and
prominent band
~1250-1100 Strong C-F Stretch Aryl-F in the fingerprint
region,
confirming the
fluorination of the

aromatic rings.[5]

The pattern of
these bands can
) sometimes give
Aromatic C-H
~ 880-750 Strong C-H Bend clues about the
(out-of-plane) o
substitution
pattern on the

aromatic rings.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal
sample preparation.

e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a
diamond ATR accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric (CO2z, H20) and instrumental noise.

o Sample Application: Place a small amount (a few milligrams) of the solid compound directly
onto the ATR crystal.

e Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact. Acquire the
sample spectrum over a range of 4000-400 cm~1 with a resolution of 4 cm~1.[4][6] Co-add
16-32 scans to improve the signal-to-noise ratio.
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o Data Analysis: The resulting spectrum is plotted as transmittance (%) versus wavenumber
(cm~1). Identify and label the characteristic absorption bands.

Clean ATR Record Place Sample & ﬁgpzrzrgs:;{reum Process Spectrum Identify Key Bands Confirm Functional
Crystal Background Scan on Crystal (1q6_32 sgans) (Baseline Correction) (C=0, C-F, C=C) Groups

Click to download full resolution via product page

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues
through the analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrum Data (Electron lonization - El)

Electron lonization (El) is a common technique that causes extensive fragmentation, which can
be pieced together to confirm the structure.
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m/z (mass-to- Structure of ]
Proposed Fragment Expert Insights
charge) Fragment

The molecular ion

peak. Its presence
246 [M]*+ [C1sH12F20]* confirms the

molecular weight of

the compound.

A very common and
stable fragment for
fluorobenzoyl

123 [C/HaFO]* [F-CoHe-C=0]* compounds, resulting
from alpha-cleavage
next to the carbonyl
group. This should be

a prominent peak.

The fluorotropylium
ion, formed from
cleavage of the bond
between the two

109 [C7HeF]* [F-CeHa-CH2]*
methylene groups.
This is also expected
to be a significant

peak.

Experimental Protocol for MS Data Acquisition (GC-MS)

e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an EI source.

e GC Separation:

o Inject a small volume (1 pL) of the sample solution into the GC inlet.
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o Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any
impurities.

o Employ a temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the
compound.

e MS Detection:
o lonization: Use a standard electron energy of 70 eV for EI.[4]

o Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the expected
molecular weight, such as m/z 40-350.

o Data Analysis: Identify the molecular ion peak [M]* and analyze the major fragment ions to
corroborate the proposed structure.
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Caption: General workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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